molecular formula C11H14O3 B1272710 4-Oxoadamantane-1-carboxylic acid CAS No. 56674-87-4

4-Oxoadamantane-1-carboxylic acid

Cat. No. B1272710
CAS RN: 56674-87-4
M. Wt: 194.23 g/mol
InChI Key: VFNJWHFPIRNNRQ-UHFFFAOYSA-N
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Description

4-Oxoadamantane-1-carboxylic acid is a chemical compound with the CAS Number: 56674-87-4 . It has a molecular weight of 194.23 . The compound is a white to pale-yellow solid and is used in various research applications .


Synthesis Analysis

The synthesis of 4-Oxoadamantane-1-carboxylic acid involves two stages . In the first stage, a solution of methyl-2-adamantanone-5-carboxylate in tetrahydrofuran (THF) and methanol is treated with 3 N aqueous sodium hydroxide and stirred at room temperature for 16 hours . In the second stage, the mixture is concentrated to remove the methanol and THF, and the resulting residue is cooled in an ice bath. 6N aqueous hydrochloric acid is then added slowly until the pH of the mixture is approximately 1 . After stirring for about 30 minutes, the solid is collected by filtration, rinsed with water, and partially dried on the filter .


Molecular Structure Analysis

The IUPAC name for 4-Oxoadamantane-1-carboxylic acid is 4-oxo-1-adamantanecarboxylic acid . The InChI code for this compound is 1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14) .


Physical And Chemical Properties Analysis

4-Oxoadamantane-1-carboxylic acid is a white to pale-yellow solid . It has a molecular weight of 194.23 . The compound has a density of 1.4±0.1 g/cm^3 . Its boiling point is 367.6±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 67.5±6.0 kJ/mol . The flash point is 190.3±22.4 °C .

Scientific Research Applications

In organic synthesis, carboxylic acids are often used in the production of small molecules and macromolecules. They can participate in various organic reactions, such as substitution, elimination, and oxidation .

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

In the field of polymers, carboxylic acids have applications as monomers, additives, initiators, catalysts, dopants, etc. They are involved in the production of acidic polymers, which have various applications, for example in the electronic area .

In organic synthesis, carboxylic acids are often used in the production of small molecules and macromolecules. They can participate in various organic reactions, such as substitution, elimination, and oxidation .

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

In the field of polymers, carboxylic acids have applications as monomers, additives, initiators, catalysts, dopants, etc. They are involved in the production of acidic polymers, which have various applications, for example in the electronic area .

Safety And Hazards

4-Oxoadamantane-1-carboxylic acid is labeled with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

4-oxoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNJWHFPIRNNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385706
Record name 4-Oxoadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxoadamantane-1-carboxylic acid

CAS RN

56674-87-4
Record name 4-Oxoadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxoadamantane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

1.64 g of 4-Oxo-adamantane-1-carboxylic acid methyl ester (10) were dissolved in 4 mL of 2M aq. LiOH/MeOH (1:1) and stirred overnight at room temperature. Additional 5 ml of the MeOH/LiOH mixture were added and stirring was continued until conversion was complete. The reaction mixture was acidified and extracted three times with ethyl acetate. The organic layer was dried over sodium sulphate and evaporated to dryness to give 1.4 g of (11) as a solid. Rt=0.87 min (Method 3). Detected mass: 195.2 (M+H+).
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
LiOH MeOH
Quantity
4 mL
Type
solvent
Reaction Step One
Name
MeOH LiOH
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 5 L 4-neck flask equipped with N2 inlet/bubbler with H2O trap, overhead stirring, and an addition funnel was charged with 30% oleum (˜10.5 volumes, 2.2 L, 8×500 g bottles+100 mL), and heated to 50° C. under a slight N2 flow. 5-Hydroxy-2-adamantanone (220 g, 81 wt % purity, 1.07 mol) was dissolved in 5 volumes HCO2H (˜98%, 1.10 L) and added drop-wise to the warm oleum solution over 5 hours. The addition rate was adjusted to maintain the internal temperature between 70-90° C. After stirring an additional 2 hours at 70° C. The reaction solution was cooled to 10° C. in an ice bath. 20 volumes of 10% NaCl aq (4 L) were cooled to <10° C., the crude reaction mixture was quenched into the brine solution in batches, maintaining an internal temperature <70° C. The quenched reaction solution was combined with a second identical reaction mixture for isolation. The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L) and the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L). The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L). The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L). The Na2CO3 layer was then adjusted to pH 1-2 with concentrated HCl (˜2 volumes, product precipitates out of solution). The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L), and the organic layer was washed 1×2 volumes with 10% NaCl. The organic solution was then dried over Na2SO4, filtered, concentrated to ˜1/4 volume, then chase distilled with 2 volumes EtOAc (1 L). Nucleation occurred during this distillation. The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane and cooled to room temperature. The suspension was then filtered, and the liquors were recirculated 2× to wash the wet cake. The resultant material was dried overnight at 50° C., 20 mm Hg to afford the title compound.
Name
Quantity
2.2 L
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 5L 4-neck flask equipped with N2 inlet/bubbler with H2O trap, overhead stirring, and an addition funnel was charged with 30% oleum (˜10.5 volumes, 2.2 L, 8×500 g bottles+100 mL), and heated to 50° C. under a slight N2 flow. 5-Hydroxy-2-adamantanone (220 g, 81 wt % purity, 1.07 mol) was dissolved in 5 volumes HCO2H (˜98%, 1.10 L) and added drop-wise to the warm oleum solution over 5 hours. The addition rate was adjusted to maintain the internal temperature between 70-90° C. After stirring an additional 2 hours at 70° C. The reaction solution was cooled to 10° C. in an ice bath. 20 volumes of 10% NaCl aq (4 L) were cooled to <10° C., the crude reaction mixture was quenched into the brine solution in batches, maintaining an internal temperature <70° C. The quenched reaction solution was combined with a second identical reaction mixture for isolation. The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L) and the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L). The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L). The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L). The Na2CO3 layer was then adjusted to pH 1-2 with concentrated HCl (˜2 volumes, product precipitates out of solution). The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L), and the organic layer was washed 1×2 volumes with 10% NaCl. The organic solution was then dried over Na2SO4, filtered, concentrated to ˜¼ volume, then chase distilled with 2 volumes EtOAc (1 L). Nucleation occurred during this distillation. The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane and cooled to room temperature. The suspension was then filtered, and the liquors were recirculated 2× to wash the wet cake. The resultant material was dried overnight at 50° C., 20 mm Hg to afford the title compound.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 L
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 2
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 4
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 5
4-Oxoadamantane-1-carboxylic acid
Reactant of Route 6
4-Oxoadamantane-1-carboxylic acid

Citations

For This Compound
9
Citations
SH Pagire, HS Pagire, GB Lee, SJ Han… - European Journal of …, 2015 - Elsevier
… To a stirred solution of 4-oxoadamantane-1-carboxylic acid methyl ester 1 (6 g, 28.811 mmol), in MeOH (60 mL), powdered NaBH 4 (1.19 g, 31.692 mmol) was added cautiously in three …
Number of citations: 8 www.sciencedirect.com
CL Becker, KM Engstrom, FA Kerdesky… - … Process Research & …, 2008 - ACS Publications
… An aqueous quench of the reaction mixture followed by extractive workup provided 4-oxoadamantane-1-carboxylic acid (11) in 88% yield. Even with a second charge of formic acid the …
Number of citations: 21 pubs.acs.org
H Hu, X Chen, K Sun, J Wang, Y Liu, H Liu… - Organic Chemistry …, 2018 - pubs.rsc.org
… Additionally, 4-oxoadamantane-1-carboxylic acid was converted into 3r in 41% yield. Moreover, 2,2-dimethyl-4-phenylbutanoic acid was also applicable in this procedure, giving the …
Number of citations: 73 pubs.rsc.org
Y Zhu, X Wen, S Song, N Jiao - ACS Catalysis, 2016 - ACS Publications
… Adamantane-1-carboxylic acid and 4-oxoadamantane-1-carboxylic acid reacted well to give 4a,b in 91% and 82% yields, respectively. Surprisingly, sterically hindered carboxylic acids …
Number of citations: 50 pubs.acs.org
DV Danilov, VV Burmistrov, EV Rasskazova… - Russian Journal of …, 2020 - Springer
… 4-Oxoadamantane-1-carboxylic acid (2). A three-necked reactor equipped with a … to a mixture of 5 g (25.8 mmol) of 4-oxoadamantane-1-carboxylic acid (2) and 3.6 mL (26.0 mmol) of …
Number of citations: 3 link.springer.com
HO Olagbende, EF Aransiola… - … Journal of Renewable …, 2016 - researchgate.net
An existing fixed bed pyrolytic reactor was modified, constructed and tested. Dry and matured royal poinciana (Delonix regia) pods obtained from Obafemi Awolowo University campus …
Number of citations: 12 www.researchgate.net
F Li, C Ma, WF DeGrado, J Wang - Journal of medicinal chemistry, 2016 - ACS Publications
… Compounds with substituted-adamantanes or adamantane analogues as the hydrophobic scaffolds were synthesized from a common precursor, 4-oxoadamantane-1-carboxylic acid (…
Number of citations: 53 pubs.acs.org
EA Shokova, VV Kovalev - Russian Chemical Reviews, 2011 - iopscience.iop.org
… Under conditions of the LeuckartąWallach reaction, 1-carboxyadamantane-4-spiro(2H-thiazolidine) 107 was synthesized from 4-oxoadamantane-1-carboxylic acid (20b) and …
Number of citations: 17 iopscience.iop.org
X Wang, J Jin - 2019 - scholar.archive.org
Through iron photocatalysis, a mild and effective protocol for the decarboxylative C–C and C–N bond formation has been achieved. The carboxylic acids readily underwent radical …
Number of citations: 0 scholar.archive.org

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